molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No. B012678
CAS RN: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of (R)-(+)-1-Phenyl-1,3-propanediol has been achieved by purifying an enzyme from Trichosporon fermentans AJ-5152, which showed specificity for converting 3-hydroxy-1-phenylpropane-1-one to (R)-(+)-1-Phenyl-1,3-propanediol with a high yield and optical purity (Kira & Onishi, 2009). Additionally, enzymatic resolution techniques have been employed to obtain high enantiopurity of the compound (Waagen et al., 1993).

Molecular Structure Analysis

The molecular structure of (R)-(+)-1-Phenyl-1,3-propanediol has been elucidated through various spectroscopic techniques. Studies have shown the importance of chiral recognition by complexation with (R)-(+)-1-phenyl-1-propanol for understanding the interactive forces within molecular clusters and for enantiodiscrimination in the gas phase (Scuderi et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving (R)-(+)-1-Phenyl-1,3-propanediol include its use as a precursor in the synthesis of both enantiomers of secondary alcohols, demonstrating its versatility in organic synthesis (Fujisawa et al., 1985). The compound's ability to undergo enzymatic reactions highlights its potential for applications in biocatalysis and green chemistry.

Scientific Research Applications

  • Pharmaceutical Applications : This compound has been identified as useful in creating antitussive and central sedative therapeutic agents, as demonstrated in the enzymatic resolution of 1,2-diols for the preparation of optically pure dropropizine (Bianchi et al., 1992). Additionally, 1,3-propanediol derivatives are useful as immunosuppressive agents for inhibiting rejection in transplantation and other medical applications (후지따 et al., 1993).

  • Biotechnology and Renewable Resources : In the biotechnology sector, 1,3-propanediol is significant in the production of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. It can be produced from renewable resources using microorganisms, which is a promising development for sustainable practices (Kaur et al., 2012). Genetically engineered bacterial strains have been developed to efficiently produce 1,3-propanediol from glycerol, a by-product of the biodiesel industry (Yang et al., 2018).

  • Chemical Synthesis and Analysis : (R)-1-Phenyl-1,3-propanediol has been employed in the synthesis of various chemicals. For instance, its enantioselective hydrogenation yields 1-hydroxy-1-phenylpropanone, a compound with considerable enantiomeric excess (Toukoniitty et al., 2001). Furthermore, it plays a role in the enantiodifferentiation of 1,2-propanediol in wines, serving as a marker for aroma adulteration (Langen et al., 2016).

  • Analytical Applications : The compound is also used in chiral recognition studies, such as the complexation with (R)-(+)-1-phenyl-1-propanol for the enantiodiscrimination of chiral molecules in the gas phase (Scuderi et al., 2003).

  • Polymer Industry : In the polymer industry, the compound is utilized for the production of polypropionate substructures in complex molecules like rifamycin S and scytophycin C (Gao et al., 2011).

  • Fermentation Processes : Its production through microbial fermentation, particularly in continuous bioreactors, offers a novel strategy to valorize glycerol generated in the biodiesel industry (Gallardo et al., 2014).

Future Directions

: R-4.3.3 for Windows - The Comprehensive R Archive Network : QCA with R: A Comprehensive Resource | SpringerLink : GitHub - zhanghao-njmu/SCP: An end-to-end Single-Cell … : methylKit: a comprehensive R package for the analysis of … : The Comprehensive R Archive Network

properties

IUPAC Name

(1R)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370608
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Phenyl-1,3-propanediol

CAS RN

103548-16-9
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the enzymatic production of (R)-1-Phenyl-1,3-propanediol and its efficiency?

A1: Research has identified an (R)-1-Phenyl-1,3-propanediol-producing enzyme from the Trichosporon fermentans AJ-5152 strain []. This enzyme utilizes NADPH as a cofactor and exhibits anti-Prelog’s specificity, converting 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-PPD []. Through optimization, an impressive molar yield of 76% was achieved, producing 8.9 g/l of (R)-PPD with over 99% enantiomeric excess (ee) in just 16 hours []. This enzymatic approach offers a promising route for efficient and highly enantioselective production of (R)-PPD.

Q2: Are there alternative methods for synthesizing (R)-1-Phenyl-1,3-propanediol with high optical purity?

A2: Yes, a chemoenzymatic approach has been developed to synthesize both (R)- and (S)-1-Phenyl-1,3-propanediol with high optical purity []. This method begins with the catalytic hydrogenation of ethyl benzyl acetate, followed by enzymatic hydrolysis of the resulting hydroxyester using lipase from Pseudomonas fluorescens []. This hydrolysis step is highly enantioselective, yielding (S)-3-phenyl-3-hydroxypropionic acid with 85-90% ee []. Further reduction of this acid with borane produces optically pure (S)-diol []. The undesired enantiomer can be recovered and readily converted to the (R)-diol through a similar process, highlighting the versatility of this approach [].

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